Cas no 4651-48-3 (Stigmasterol 3-Acetate)

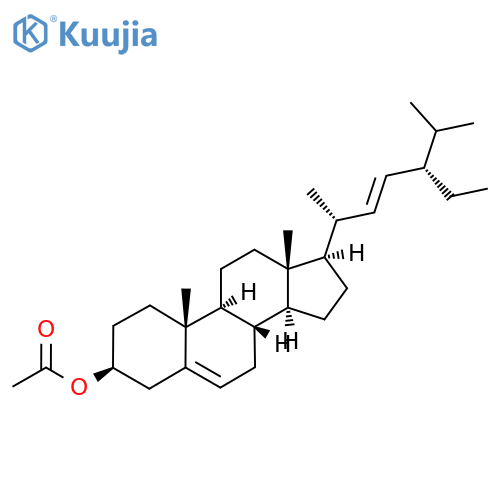

Stigmasterol 3-Acetate structure

Nome do Produto:Stigmasterol 3-Acetate

N.o CAS:4651-48-3

MF:C31H50O2

MW:454.7275

CID:930411

Stigmasterol 3-Acetate Propriedades químicas e físicas

Nomes e Identificadores

-

- stigmasterol acetate

- Stigmasterol 3-Acetate

- 3.β.-Acetoxystigmasta-5,22-diene

- Stigmasterol 3-Aceta

- Stigmasterylacetate

- 3β

- -Acetoxystigmasta-5,22-diene

- -ol, acetate

- stigmasta-5,22-dien-3-β

- Stigmasta-5,22-dien-3β

- -yl acetate

-

- Inchi: InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1

- Chave InChI: IZEUIYYDWBKERE-ZRODXFKISA-N

- SMILES: CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)OC(=O)C)C(C)C

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 33

- Contagem de Ligações Rotativas: 7

Stigmasterol 3-Acetate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | S686755-500mg |

Stigmasterol 3-Acetate |

4651-48-3 | 500mg |

$ 187.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296425-1 g |

Stigmasterol acetate, |

4651-48-3 | 1g |

¥978.00 | 2023-07-11 | ||

| TRC | S686755-5g |

Stigmasterol 3-Acetate |

4651-48-3 | 5g |

$ 1453.00 | 2023-09-06 | ||

| A2B Chem LLC | AB79207-5g |

Stigmasterol Acetate |

4651-48-3 | 5g |

$1428.00 | 2023-12-30 | ||

| A2B Chem LLC | AB79207-500mg |

Stigmasterol Acetate |

4651-48-3 | 500mg |

$289.00 | 2023-12-30 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296425-1g |

Stigmasterol acetate, |

4651-48-3 | 1g |

¥978.00 | 2023-09-05 |

Stigmasterol 3-Acetate Literatura Relacionada

-

1. 738. Triterpene resinols and related acids. Part XXVIII. The non-saponifiable fraction from Strychnos nux-vomica seed fat : the structure of cycloartenolH. R. Bentley,J. A. Henry,D. S. Irvine,F. S. Spring J. Chem. Soc. 1953 3673

-

2. A new method for the oxidation of alkenes to enones. An efficient synthesis of Δ5-7-oxo steroidsAnthony J. Pearson,Yong-Shing Chen,Gi Rin Han,Shih-Ying Hsu,Tapan Ray J. Chem. Soc. Perkin Trans. 1 1985 267

-

Yutaka Tomita,Atsuko Uomori J. Chem. Soc. D 1970 1416

-

4. 380. The application of the method of molecular rotation differences to steroids. Part X. “β-Dihydroergosterol.”D. H. R. Barton,J. D. Cox,N. J. Holness J. Chem. Soc. 1949 1771

-

5. Biosynthesis of phytosterols in Calendula officinalis flowers from (2R)- and (2RS)-[2-14C, 2-3H]-mevalonic acid. The incorporation of a 15α-tritium atom into sitosterolJacek K. Sliwowski,Eliahu Caspi J. Chem. Soc. Chem. Commun. 1976 196

4651-48-3 (Stigmasterol 3-Acetate) Produtos relacionados

- 1989-52-2(Cholesterol myristate)

- 521-13-1(Cholesteryl N-Butyrate)

- 1182-42-9(Cholesterol Caprylate)

- 1062-96-0(Cholesteryl hexanoate)

- 601-34-3(Cholesteryl palmitate)

- 604-33-1(Cholesterol Linoleate)

- 303-43-5(Cholesteryl oleate)

- 604-35-3(Cholesterol 3-Acetate)

- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)

- 1182-66-7(Cholesteryl pelargonate)

Fornecedores recomendados

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente